molecular formula C11H10O4S B2850304 3-(But-2-yne-1-sulfonyl)benzoic acid CAS No. 1247835-19-3

3-(But-2-yne-1-sulfonyl)benzoic acid

Cat. No.: B2850304
CAS No.: 1247835-19-3
M. Wt: 238.26
InChI Key: CLWNXZCHZUEJJF-UHFFFAOYSA-N
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Description

3-(But-2-yne-1-sulfonyl)benzoic acid is an organic compound with the molecular formula C11H10O4S It is a derivative of benzoic acid, featuring a but-2-yn-1-ylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-yne-1-sulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with but-2-yn-1-ylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-yne-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(But-2-yne-1-sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(But-2-yne-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, which lacks the but-2-yn-1-ylsulfonyl group.

    Sulfonyl benzoic acids: Compounds with different sulfonyl groups attached to the benzene ring.

    Alkynyl benzoic acids: Compounds with alkynyl groups attached to the benzene ring.

Uniqueness

3-(But-2-yne-1-sulfonyl)benzoic acid is unique due to the presence of both the but-2-yn-1-yl and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-but-2-ynylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNXZCHZUEJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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